Product packaging for 2,3-Dimethylisoquinolin-2-ium iodide(Cat. No.:CAS No. 32431-36-0)

2,3-Dimethylisoquinolin-2-ium iodide

Cat. No.: B3259783
CAS No.: 32431-36-0
M. Wt: 285.12 g/mol
InChI Key: ISQIDWCECHFQPP-UHFFFAOYSA-M
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Description

2,3-Dimethylisoquinolin-2-ium iodide ( 32431-36-0) is an organic iodide salt with the molecular formula C11H12IN and a molecular weight of 285.12 g/mol . This compound is provided as a high-purity material for research applications and is strictly for laboratory use. Compounds within this structural class, specifically 3,4-dihydroisoquinolin-2-iums, have been identified in scientific literature as promising lead structures for the development of novel antifungal agents . Research indicates that these analogues, which share a key iminium (C=N+) moiety, exhibit a broad spectrum of in vitro activity against various phytopathogenic fungi and demonstrate structure-activity relationships that make them valuable for agricultural fungicide research . The product requires specific storage conditions and careful handling. Safety information includes the GHS warning signal word and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety datasheet and adhere to all precautionary statements before use. This product is intended for research purposes only and is not approved for use in humans, animals, or as a pesticide unless explicitly regulated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12IN B3259783 2,3-Dimethylisoquinolin-2-ium iodide CAS No. 32431-36-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylisoquinolin-2-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.HI/c1-9-7-10-5-3-4-6-11(10)8-12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQIDWCECHFQPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=[N+]1C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481074
Record name AGN-PC-0NI4RJ
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URL https://comptox.epa.gov/dashboard/DTXSID20481074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-36-0
Record name NSC18848
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NI4RJ
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties of 2,3 Dimethylisoquinolin 2 Ium Iodide

Synthetic Pathways

The most probable synthetic route to this compound is through the N-alkylation of 3-methylisoquinoline (B74773) with methyl iodide. This reaction, a classic example of a Menshutkin reaction, involves the attack of the nucleophilic nitrogen atom of the isoquinoline (B145761) ring on the electrophilic methyl group of methyl iodide.

Reaction Scheme:

The reaction would likely be carried out in a suitable solvent, such as acetonitrile (B52724) or ethanol, and may require heating to proceed at a reasonable rate. The product, being a salt, would be expected to precipitate from the reaction mixture upon cooling or with the addition of a less polar co-solvent.

Chemical Structure and Properties

The chemical structure of this compound features a planar isoquinolinium core with methyl groups at the 2- and 3-positions. The positive charge is localized on the nitrogen atom. The iodide anion (I⁻) acts as the counter-ion.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₂IN
Molecular Weight285.12 g/mol
AppearanceLikely a crystalline solid
Melting PointExpected to be relatively high, typical for organic salts
SolubilityPredicted to be soluble in polar solvents like water, methanol, and DMSO

Note: These properties are predicted based on the general characteristics of similar quaternary isoquinolinium salts.

Chemical Reactivity and Transformation Pathways of the 2,3 Dimethylisoquinolin 2 Ium Cation

Nucleophilic Additions to the Isoquinolinium Ring System

The positively charged nitrogen atom in the isoquinolinium ring system makes the heterocyclic ring an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.com This process, known as nucleophilic addition, typically involves the attack of a nucleophile on one of the carbon atoms of the pyridinium (B92312) ring, leading to the formation of a less aromatic dihydroisoquinoline derivative. libretexts.org In the case of the 2,3-dimethylisoquinolin-2-ium cation, early research demonstrated that it undergoes 1,4-addition reactions with electron-rich alkenes like alkyl vinyl ethers and cyclopentadiene. acs.org The general mechanism involves the nucleophile attacking the electrophilic carbon of the C=N bond, which causes the carbon to rehybridize from sp² to sp³. libretexts.org This initial adduct can then undergo further reactions.

In a broader context, the reductive functionalization of isoquinolinium salts using a reductant like formic acid can generate an in-situ enamine species. nih.govnih.govresearchgate.net This enamine is then capable of reacting with a wide array of electrophiles, effectively resulting in the nucleophilic addition of the isoquinolinium system to the electrophile. nih.govnih.govresearchgate.net

Regioselectivity and Stereoselectivity in Addition Reactions

Nucleophilic additions to isoquinolinium salts are often characterized by high degrees of selectivity. nih.govRegioselectivity refers to the preferential formation of one structural isomer over others, while stereoselectivity is the preference for the formation of a single stereoisomer from a mixture of possibilities. wikipedia.orgalchemyst.co.uk

For the 2,3-dimethylisoquinolin-2-ium salt, cycloaddition reactions with dienophiles such as alkyl vinyl ethers were found to be both regioselective and stereoselective. acs.org While specific data for the 2,3-dimethyl derivative's stereochemistry is limited in the provided context, studies on the closely related 2-ethoxy-3-methylisoquinolinium salt highlight the high stereoselectivity characteristic of these cycloadditions. acs.org For instance, its reaction with various styrenes and norbornenes proceeds with a stereoselectivity that is often 100%. acs.org This selectivity is attributed to polar effects during the reaction. acs.org In general, nucleophilic attack on isoquinolinium salts preferentially occurs at the C1 position. youtube.com However, in reductive functionalizations that proceed via an enamine intermediate, electrophiles are incorporated at the C-4 position. nih.govnih.govresearchgate.net This provides access to substitution patterns not typically favored in standard aromatic substitution reactions. nih.govnih.gov

Stereoselectivity in Cycloaddition of 2-Ethoxy-3-methylisoquinolinium Salt with Alkenes acs.org
AlkeneProduct ConfigurationStereoselectivity (%)
Styrenesyn100
p-Methoxystyrenesyn100
p-Nitrostyrenesyn100
Norbornenesyn60
exo-5-Acetonylnorbornenesyn100

Post-Addition Transformations and Derivatization

The initial products of nucleophilic addition, typically dihydro- or tetrahydroisoquinolines, are versatile intermediates for further chemical modification. nih.gov A prominent strategy is the reductive functionalization of isoquinolinium salts, which yields substituted tetrahydroisoquinolines. nih.govnih.govresearchgate.net These products can be further derivatized, expanding their structural complexity. researchgate.net For example, after the initial addition, subsequent reactions with various electrophiles can introduce a range of functional groups. nih.govnih.gov This methodology has been used to achieve tandem methylation-hydroxymethylation sequences and reductive alkylations. nih.gov

Another significant post-addition transformation is oxidative rearomatization. acs.org C4-functionalized tetrahydroisoquinolines can be oxidized, for instance using pyridine-N-oxide, to regenerate the aromatic isoquinoline (B145761) ring system, now bearing a substituent at the C4 position. acs.org This two-step sequence of reduction/functionalization followed by oxidation provides a powerful method for producing substituted isoquinolines that are otherwise difficult to access. acs.org

Examples of Electrophiles Used in Reductive Functionalization of Isoquinolinium Salts nih.govresearchgate.net
Electrophile ClassSpecific ExampleResulting Functional Group
AldehydesFormaldehydeHydroxymethyl, Methyl
AldehydesBenzaldehydeBenzyl
EnonesMethyl vinyl ketoneButan-2-one
Unsaturated EstersDimethyl maleateSubstituted ester
ImidesN-PhenylmaleimideSubstituted imide

Electrophilic Substitution Reactions on the Isoquinolinium Framework

In contrast to nucleophilic attack on the heterocyclic ring, electrophilic substitution reactions on the isoquinolinium cation occur on the carbocyclic (benzene) ring. youtube.comquimicaorganica.orgyoutube.com The pyridinium ring is highly deactivated towards electrophilic attack due to the electron-withdrawing effect of the positively charged nitrogen atom. youtube.com Therefore, electrophiles react with the more electron-rich benzene (B151609) portion of the molecule. quimicaorganica.org The preferred positions for electrophilic substitution are C5 and C8. quimicaorganica.org

Peripheral Functionalization of the Quaternary Salt

Peripheral functionalization refers to the chemical modification of the outer (peripheral) atoms of a core structure. For the 2,3-dimethylisoquinolin-2-ium cation, electrophilic substitution is a direct method for achieving peripheral functionalization of the benzene ring. acs.org This allows for the introduction of various substituents at the 5- and 8-positions, altering the electronic and steric properties of the molecule without modifying the core isoquinolinium structure. Additionally, the multi-step process involving nucleophilic addition to form a tetrahydroisoquinoline followed by derivatization represents an indirect, yet powerful, strategy for peripheral functionalization, particularly at the C4 position. nih.govacs.org Surface functionalization of materials with quaternary ammonium (B1175870) salts is also a known strategy to impart specific properties, such as creating antibacterial surfaces. researchgate.net

Mechanistic Investigations of Substitution Processes

The regioselectivity of electrophilic substitution on the isoquinoline ring system can be explained by examining the stability of the cationic intermediates (Wheland intermediates) formed during the reaction. quimicaorganica.org Attack at positions 5 or 8 results in an intermediate where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the pyridinium ring. quimicaorganica.org Conversely, attack at positions 6 or 7 leads to a less stable intermediate with only one such resonance structure. quimicaorganica.org This difference in stability directs the incoming electrophile to the C5 and C8 positions.

Redox Chemistry and Electron Transfer Reactions of the Isoquinolinium Moiety

The redox chemistry of the isoquinolinium cation is a cornerstone of its synthetic utility. The pyridinium ring can be readily reduced, which is a key step in many of its functionalization reactions. nih.govnih.govresearchgate.net This reduction can be achieved using various reagents, such as formic acid, which acts as a hydride source. nih.govnih.gov The process transforms the aromatic isoquinolinium salt into a non-aromatic dihydro- or tetrahydroisoquinoline. nih.govacs.org

These reduction reactions often involve electron transfer processes. youtube.com While detailed studies on the 2,3-dimethylisoquinolin-2-ium cation are specific, the general principles of electron transfer reactions, which can be complementary (oxidant and reductant change oxidation state by the same number of units) or non-complementary, apply. youtube.com The reverse reaction, the oxidation of a tetrahydroisoquinoline back to an isoquinolinium salt, is also a synthetically important transformation. acs.org This oxidative rearomatization can be promoted by reagents like pyridine-N-oxide and allows for the synthesis of complex, functionalized isoquinolines. acs.org Mechanistic studies suggest that this oxidation can proceed through intermediates such as imines and nitrones. acs.org

One-Electron Reduction Pathways

The reduction potential of such cations is a key parameter indicating the ease with which they accept an electron. For a series of quinolinium salts with various substituents, reduction potentials have been observed to range from -0.43 V to -1.08 V. nih.gov This range highlights the significant influence of the substitution pattern on the electron-accepting ability of the heterocyclic ring. For the 2,3-dimethylisoquinolin-2-ium cation, the electron-donating nature of the two methyl groups would be expected to make the reduction slightly more difficult compared to the unsubstituted N-methylisoquinolinium cation, thus shifting its reduction potential to a more negative value.

The one-electron reduction process can be represented as follows:

2,3-Dimethylisoquinolin-2-ium cation + e⁻ → 2,3-Dimethylisoquinolin-2-yl radical

The resulting 2,3-dimethylisoquinolin-2-yl radical is a transient species. Its fate is dependent on the reaction conditions, including the solvent and the presence of other reactive species. Potential subsequent pathways for this radical include:

Dimerization: Two radicals can couple to form a dimer.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor to yield 2,3-dimethyl-1,2-dihydroisoquinoline.

Further Reduction: The radical can accept a second electron to form the corresponding anion, which would be a highly reactive species.

The specific pathway followed will be determined by the relative rates of these competing reactions.

Oxidative Transformations and Radical Species Formation

While the 2,3-dimethylisoquinolin-2-ium cation is more readily reduced, oxidative transformations are also conceivable, although they typically require potent oxidizing agents or electrochemical oxidation. Oxidation would involve the removal of an electron from the π-system of the isoquinoline ring or from one of the methyl groups, leading to the formation of a radical cation.

The formation of radical cations from aromatic systems can be studied using techniques like electron spin resonance (ESR) spectroscopy. nih.gov For instance, the oxidation of tocopherol (vitamin E) model compounds in solution has been shown to generate their corresponding cation radicals, which were then characterized by ESR and ENDOR spectroscopy. nih.gov A similar approach could be used to study the radical cation of 2,3-dimethylisoquinolin-2-ium, should it be formed.

It is also important to consider the potential for the iodide counter-ion to participate in redox processes. Under certain conditions, iodide can be oxidized to iodine, which could then react with the isoquinolinium cation or other species in the reaction mixture.

Stability and Degradation Pathways of 2,3-Dimethylisoquinolin-2-ium iodide Under Various Conditions

The stability of this compound is influenced by several factors, including temperature, pH, and light. As a quaternary ammonium salt, it is generally considered to be relatively stable under normal conditions. However, under forcing conditions, degradation can occur.

Thermal Stability: Quaternary ammonium salts can undergo thermal decomposition. frontiersin.org One common pathway is the Hofmann elimination, which typically requires a strong base and heat, leading to the formation of an alkene and a tertiary amine. acs.org However, for an aromatic system like isoquinoline, this pathway is less likely. A more probable thermal degradation route for this compound involves the nucleophilic attack of the iodide ion on one of the methyl groups, a process known as dealkylation.

Degradation Pathway: This compound → 3-Methylisoquinoline (B74773) + Methyl iodide

This reaction is analogous to the thermal degradation of N,N,N-trimethylanilinium iodide, which has been shown to decompose to dimethylaniline and methyl iodide. nih.gov The rate of this degradation would be expected to increase with temperature.

pH Stability: The 2,3-dimethylisoquinolin-2-ium cation is expected to be stable over a wide pH range. In strongly basic solutions, it may be susceptible to nucleophilic attack by hydroxide (B78521) ions, potentially leading to ring-opening products, although the aromatic nature of the isoquinoline ring provides significant stabilization against such reactions.

Photochemical Stability: Exposure to ultraviolet (UV) light can induce photochemical reactions in organic molecules. While specific photostability data for this compound is scarce, related heterocyclic compounds can undergo photochemical transformations. The possibility of photo-induced degradation or isomerization should be considered, particularly under prolonged exposure to high-energy light.

Comparative Reactivity Studies with Other Quaternary Heterocyclic Salts

The reactivity of this compound can be better understood by comparing it with other quaternary heterocyclic salts, such as quinolinium, pyridinium, and other isoquinolinium salts.

Compound Heterocyclic Core Key Substituents Expected Relative Reactivity (Electrophilicity) Notes
This compound IsoquinolineN-CH₃, 3-CH₃ModerateElectron-donating methyl groups slightly reduce electrophilicity compared to the unsubstituted analogue.
N-Methylquinolinium iodide Quinoline (B57606)N-CH₃HighThe quinoline ring is generally more electron-deficient than isoquinoline, leading to higher reactivity towards nucleophiles.
N-Methylpyridinium iodide Pyridine (B92270)N-CH₃Very HighThe single aromatic ring makes it highly susceptible to nucleophilic attack and reduction.
2-Aryl-3,4-dihydroisoquinolin-2-ium bromides DihydroisoquinolineN-ArylVariesReactivity is significantly influenced by the electronic properties of the N-aryl substituent. nih.gov

Table 1: Comparative Reactivity of Quaternary Heterocyclic Salts

The electrophilicity of the cation, and thus its reactivity towards nucleophiles and reducing agents, is a key point of comparison.

N-Methylquinolinium salts are generally more reactive than their isoquinolinium counterparts due to the different arrangement of the nitrogen atom in the bicyclic system, which influences the electron distribution. nih.gov

N-Methylpyridinium salts , with a single electron-deficient aromatic ring, are typically more reactive than bicyclic systems like quinolinium and isoquinolinium salts.

The substituents on the heterocyclic ring play a crucial role. Electron-withdrawing groups increase the electrophilicity and reactivity, while electron-donating groups, such as the methyl groups in the title compound, tend to decrease it. For example, studies on 2-aryl-3,4-dihydroisoquinolin-2-ium bromides have shown that electron-withdrawing substituents on the N-aryl ring enhance their biological activity, which is often related to their chemical reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dimethylisoquinolin 2 Ium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the chemical structure of molecules in solution and the solid state. nih.gov For 2,3-Dimethylisoquinolin-2-ium iodide, NMR provides unambiguous evidence for the connectivity of atoms within the cationic portion of the molecule.

The analysis of cationic species by NMR involves the application of a suite of one-dimensional and two-dimensional experiments to assign all proton (¹H) and carbon (¹³C) signals. nih.gov

1D NMR: The ¹H NMR spectrum of the 2,3-dimethylisoquinolin-2-ium cation is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, a singlet for the methyl group at the C3 position, and another characteristic downfield-shifted singlet for the N-methyl group. nih.gov The positive charge on the nitrogen atom deshields adjacent protons, causing their signals to appear at a higher chemical shift. Similarly, the ¹³C NMR spectrum provides chemical shift data for each unique carbon atom in the cation.

2D NMR: To confirm the assignments from 1D spectra, various 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for confirming the position of the methyl groups by showing correlations from the methyl protons to carbons in the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the three-dimensional structure. For instance, it could show through-space interactions between the N-methyl protons and the proton at the C1 position.

Table 1: Representative ¹H and ¹³C NMR Data for the 2,3-Dimethylisoquinolin-2-ium Cation Note: These are expected chemical shift values (in ppm) and can vary based on the solvent and experimental conditions.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
N-CH₃~4.3 (s, 3H)~48.0C1, C8a
C3-CH₃~2.8 (s, 3H)~18.0C3, C4
H1~9.5 (s, 1H)~150.0C3, C8a
H4~8.0 (s, 1H)~128.0C3, C4a, C5
H5, H6, H7, H8~7.8-8.4 (m, 4H)~125.0-138.0Various aromatic carbons

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (SSNMR) offers detailed insight into the structure and dynamics in the solid phase. acs.orgacs.org This is particularly valuable for ionic salts where crystal packing forces can influence the conformation. researchgate.net Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), SSNMR can detect subtle differences in molecular conformation that may exist in different polymorphic forms of the salt. acs.org Furthermore, SSNMR relaxation time measurements can be used to study the molecular dynamics of the cation within the crystal lattice, such as the rotation of the methyl groups. nih.gov

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides definitive proof of the molecular structure and reveals detailed information about how the ions are arranged in the crystal lattice.

Halide-Cation Interactions: The primary electrostatic attraction between the positively charged isoquinolinium cation and the negatively charged iodide anion is the dominant force. The analysis reveals the precise distances and coordination geometry between the iodide ion and the surrounding cations.

Hydrogen Bonding: Weak C–H···I hydrogen bonds, where hydrogen atoms from the aromatic ring or methyl groups interact with the iodide anion, play a significant role in directing the crystal packing.

π-Interactions: Cation-π and π-π stacking interactions between the electron-rich aromatic systems of adjacent isoquinolinium cations are common in such salts and contribute to the stability of the crystal lattice. acs.org The specific arrangement (e.g., parallel-displaced or T-shaped) can be accurately determined. acs.org

X-ray diffraction provides highly accurate measurements of the internal geometry of the 2,3-dimethylisoquinolin-2-ium cation. researchgate.net This analysis includes:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N) can be determined with high precision, offering insight into bond order and electronic effects.

Bond Angles: The angles between three connected atoms (e.g., C-N-C, C-C-C) define the local geometry.

Table 2: Representative Geometric Parameters for the 2,3-Dimethylisoquinolin-2-ium Cation from X-ray Diffraction Note: This table presents expected values for key geometric parameters.

ParameterAtoms InvolvedExpected Value
Bond LengthN2-C1~1.35 Å
Bond LengthN2-C3~1.36 Å
Bond LengthN2-CH₃~1.48 Å
Bond LengthC3-CH₃~1.50 Å
Bond AngleC1-N2-C3~120°
Bond AngleC1-N2-CH₃~120°
Dihedral AngleC4-C3-N2-C1~0° (indicating planarity)

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the cation and for studying its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound, as it can transfer the pre-existing cation from solution to the gas phase with minimal fragmentation. wikipedia.orgnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ion, confirming the molecular formula of the cation ([C₁₁H₁₂N]⁺) with a high degree of confidence. nih.goveurachem.org

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), the resulting product ions provide valuable structural information. The fragmentation pathways of isoquinoline alkaloids are well-studied and can be used to predict the behavior of the 2,3-dimethylisoquinolin-2-ium cation. nih.govresearchgate.net Plausible fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of the N-CH₃ or C3-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da).

Loss of Methane (B114726): A rearrangement followed by the loss of methane (CH₄, 16 Da) is also possible.

Ring Cleavage: More energetic collisions can lead to the fragmentation of the isoquinoline ring system itself, often through processes like a retro-Diels-Alder reaction, yielding characteristic fragment ions. researchgate.net

Table 3: Predicted Mass Spectrometry Data for the 2,3-Dimethylisoquinolin-2-ium Cation

IonFormulaCalculated m/zProposed Origin
[M]⁺[C₁₁H₁₂N]⁺158.0964Parent Cation
[M - CH₃]⁺[C₁₀H₉N]⁺•143.0730Loss of a methyl radical from N2 or C3
[M - H]⁺[C₁₁H₁₁N]⁺•157.0886Loss of a hydrogen radical

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

No peer-reviewed publications or spectral database entries containing the Infrared (IR) or Raman spectra for this compound could be located. This information is essential for identifying characteristic vibrational modes of its functional groups (such as C-H, C=N+, C=C, and C-N stretches and bends) and for performing a detailed conformational analysis.

Electronic Spectroscopy (UV-Vis Fluorescence) for Electronic Transitions and Conjugation Studies

Similarly, there is a lack of available data regarding the Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectra of this compound. Such data would be necessary to describe its electronic transitions (e.g., π→π* transitions within the isoquinolinium ring system) and to understand the extent of electronic conjugation within the molecule.

Without access to primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylisoquinolin 2 Ium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost.

DFT calculations can be a valuable tool in the prediction and interpretation of spectroscopic data. By calculating the electronic structure of a molecule, properties that depend on this structure can be derived.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For a molecule like 2,3-dimethylisoquinolin-2-ium iodide, DFT could predict the ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental spectra.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. In DFT, these are calculated by first finding the optimized geometry of the molecule, which corresponds to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. For instance, in a computational study of N-methyl benzothiazolium iodide, a related heterocyclic compound, DFT calculations were used to predict its IR and Raman spectra. researcherslinks.com The iodide ion was predicted to have a slight peak at 640.91 cm⁻¹ in the IR spectrum. researcherslinks.com

Electronic Transitions: Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited states of molecules. This allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. These calculations can help to understand the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions.

A hypothetical table of predicted spectroscopic data for this compound, based on typical DFT calculations, is presented below.

Spectroscopic ParameterPredicted Value/Range
¹H NMR Chemical Shift (CH₃-N)δ 4.0 - 4.5 ppm
¹H NMR Chemical Shift (CH₃-C)δ 2.5 - 3.0 ppm
¹³C NMR Chemical Shift (CH₃-N)δ 45 - 55 ppm
¹³C NMR Chemical Shift (CH₃-C)δ 20 - 30 ppm
Main IR Frequencies (cm⁻¹)~3000 (C-H stretch), ~1600 (C=C stretch), ~1450 (C-H bend)
UV-Vis λmax (nm)250 - 350 nm

Note: This table is illustrative and not based on actual published computational data for this compound.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For a molecule with rotatable bonds, there may be multiple stable conformations. Computational methods can be used to explore the conformational landscape and identify the global minimum energy structure as well as other low-energy conformers.

For this compound, DFT could be used to determine the precise bond lengths, bond angles, and dihedral angles of the 2,3-dimethylisoquinolinium cation. This would include the orientation of the methyl groups relative to the isoquinoline (B145761) ring. The interaction between the cation and the iodide anion could also be modeled to understand the ion-pairing effects on the geometry.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are essential for understanding the details of chemical reactions. They can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This allows for the elucidation of the reaction mechanism. For example, in cycloaddition reactions involving isoquinolinium salts, theoretical calculations have been used to provide evidence for a two-step mechanism. acs.org For this compound, quantum chemical studies could be used to investigate its reactivity towards nucleophiles, for instance, by modeling the addition of a nucleophile to the isoquinolinium ring. The calculations would identify the most likely site of attack and the energy barrier for the reaction.

Reactions are often carried out in a solvent, and the solvent can have a significant effect on the structure, stability, and reactivity of the solute molecules. Computational models can account for solvent effects in several ways. Explicit solvent models include a number of solvent molecules in the calculation, while implicit solvent models represent the solvent as a continuous medium with a given dielectric constant. These models can be used to study how the solvent influences the conformational preferences of this compound and the energy profiles of its reactions.

Molecular Dynamics Simulations for Solution Behavior and Interionic Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In an MD simulation, the atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system.

For an ionic compound like this compound, MD simulations can provide valuable insights into its behavior in solution. These simulations can be used to study:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the 2,3-dimethylisoquinolinium cation and the iodide anion.

Ion Pairing: The simulations can be used to investigate the extent of ion pairing in solution and the structure of the ion pairs.

Transport Properties: Properties such as diffusion coefficients and conductivity can be calculated from MD simulations, which is particularly relevant for ionic liquids. aip.org

Prediction of Supramolecular Assembly and Host-Guest Interactions

The supramolecular chemistry of the 2,3-Dimethylisoquinolin-2-ium cation is dictated by a combination of non-covalent interactions, including ion-pairing, π-π stacking, and potential host-guest complexation. While specific experimental studies on the supramolecular assembly of this compound are not extensively documented, predictions can be made based on theoretical studies of related isoquinolinium and other N-heterocyclic organic salts. nih.gov

In the solid state, the 2,3-Dimethylisoquinolin-2-ium cations and iodide anions would primarily be organized by strong ion-pairing and electrostatic interactions. Beyond this, the planar aromatic isoquinolinium core is expected to facilitate π-π stacking interactions, a common feature in the crystal engineering of aromatic compounds that influences crystal packing. nih.gov The presence of the methyl groups may influence the geometry of these stacks, potentially leading to slipped-stack or herringbone arrangements rather than a direct face-to-face overlap.

Host-guest chemistry provides a powerful avenue for creating functional supramolecular systems. The 2,3-Dimethylisoquinolin-2-ium cation, with its positive charge and hydrophobic surface, is a suitable guest for various macrocyclic hosts. Cucurbit[n]urils (CB[n]), in particular, are well-known hosts for cationic species, binding them within their hydrophobic cavity while the carbonyl portals interact favorably with the positive charge through ion-dipole interactions. arxiv.orgnih.gov

Computational modeling, such as Density Functional Theory (DFT), can predict the geometry and binding affinities of such host-guest complexes. It is predicted that the 2,3-Dimethylisoquinolin-2-ium cation would form a stable 1:1 inclusion complex with a host like Cucurbit mdpi.comuril (CB mdpi.com). The binding is expected to be an enthalpy-driven process, benefiting from the hydrophobic effect and ion-dipole forces. nih.govrsc.org The methyl groups on the cation would likely be situated within the hydrophobic cavity of the host molecule.

Table 1: Predicted Host-Guest Interaction Parameters with Cucurbit mdpi.comuril (CB mdpi.com)

This table outlines the predicted thermodynamic parameters for the complexation of the 2,3-Dimethylisoquinolin-2-ium cation with CB mdpi.com in an aqueous solution, based on typical values for similar N-heterocyclic guests. nih.govnih.gov

HostGuest CationPredicted Binding Constant (K_a) (M⁻¹)Predicted ΔG (kcal/mol)Primary Driving Forces
Cucurbit mdpi.comuril (CB mdpi.com)2,3-Dimethylisoquinolin-2-ium> 10⁴-5 to -8Hydrophobic interactions, Ion-dipole interactions

Charge Distribution and Stability Analysis of the 2,3-Dimethylisoquinolin-2-ium Cation

The electronic structure, charge distribution, and stability of the 2,3-Dimethylisoquinolin-2-ium cation are critical to understanding its reactivity and interactions. These properties can be effectively analyzed using computational methods like DFT and Natural Bond Orbital (NBO) analysis. nih.gov

According to the general principles of resonance for the isoquinolinium core, the positive charge is not solely localized on the quaternary nitrogen atom but is delocalized across the aromatic system. researchgate.net Resonance structures indicate that the carbon atoms at positions 1, 3, and the aromatic ring carbons bear a partial positive charge. researchgate.net Computational calculations, such as Mulliken or NBO charge analysis, provide a more quantitative picture. These analyses are expected to confirm that the highest positive charge density resides on the nitrogen atom, with significant delocalization to the adjacent carbon atoms (C1 and C3) and throughout the fused benzene (B151609) ring. The methyl group at C3, being an electron-donating group, would slightly modulate this distribution compared to an unsubstituted isoquinolinium cation.

The stability of the cation can be assessed by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy of the LUMO is a key indicator of the cation's electrophilicity. For isoquinolinium derivatives, the LUMO is typically localized on the heterocyclic ring system. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for gauging the kinetic stability and chemical reactivity of the molecule. A larger gap implies higher stability and lower reactivity. nih.gov Theoretical calculations on related substituted quinolinium and isoquinolinium systems show that functionalization can tune the LUMO level over a range of 0.4 eV. mdpi.comresearchgate.net

Table 2: Predicted Computational Data for the 2,3-Dimethylisoquinolin-2-ium Cation

This table presents hypothetical, yet representative, data from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the cation, based on published values for analogous structures. nih.govnih.gov

ParameterPredicted Value/DescriptionSignificance
NBO Charge on Nitrogen (N2) +0.4 to +0.6 eConfirms the high positive charge localization on the N-atom.
NBO Charge on Carbon (C3) +0.1 to +0.2 eShows delocalization of positive charge to the substituted carbon.
HOMO Energy -7.0 to -8.0 eVRelates to the energy required to remove an electron.
LUMO Energy -3.0 to -4.0 eVIndicates the molecule's ability to accept an electron; lower values suggest higher electrophilicity. mdpi.com
HOMO-LUMO Gap 4.0 to 5.0 eVA significant gap suggests good kinetic stability of the cation. nih.gov

Applications in Chemical Research and Materials Science

2,3-Dimethylisoquinolin-2-ium iodide as a Synthetic Reagent or Catalyst Precursor

The reactivity of this compound, particularly the lability of the protons on its methyl groups, allows it to serve as a precursor in various organic reactions.

The methyl group at the 2-position of the 2,3-dimethylisoquinolinium cation is activated by the adjacent positively charged nitrogen atom, making its protons acidic. This increased acidity allows the methyl group to participate in condensation reactions with various electrophiles, such as aldehydes and ketones. This reactivity is analogous to the behavior observed in other N-methylated heterocyclic salts, which are used to form new carbon-carbon bonds. researchgate.netthieme-connect.de Such transformations are fundamental in the synthesis of more complex molecules, including dyes and pharmaceutically relevant scaffolds.

Molecular iodine and iodide salts are also recognized as effective catalysts or mediators in a range of organic transformations. mdpi.com While specific catalytic applications of this compound are not extensively documented, its components—the isoquinolinium cation and the iodide anion—suggest potential roles in reactions such as C-H functionalization and the formation of C-S and C-N bonds, often in conjunction with an oxidant like dimethyl sulfoxide (DMSO). mdpi.com

Table 1: Potential Organic Transformations Involving this compound
Transformation TypeReactantPotential Role of this compoundResulting Functional Group/Structure
Condensation ReactionAromatic AldehydesSource of activated methyl groupStyrylisoquinolinium derivatives
C-H FunctionalizationIndolesIodide source/catalystFunctionalized indoles
Oxidative CouplingThiolsIodide source/catalyst with oxidantDisulfides

N-heterocyclic cations are well-established precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized transition metal catalysis. Although not a traditional imidazolium or benzimidazolium salt, the 2,3-dimethylisoquinolin-2-ium cation could theoretically be explored for the generation of novel carbene species. Deprotonation of the ring could lead to the formation of a carbene ligand, which could then be coordinated to a transition metal center. Such complexes are of interest for their potential catalytic activity in cross-coupling reactions, metathesis, and hydrogenation.

Furthermore, the iodide anion itself can play a role in catalytic cycles, for instance, in copper-catalyzed cross-coupling reactions involving alkyl iodides. nih.gov The compound can act as both a potential ligand precursor and an iodide source in designing new catalytic systems.

Supramolecular Assembly and Crystal Engineering utilizing the 2,3-Dimethylisoquinolin-2-ium Cation

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. mdpi.com The 2,3-dimethylisoquinolin-2-ium cation possesses ideal features for use in crystal engineering and supramolecular assembly. nih.gov

The planar and aromatic nature of the isoquinolinium core makes it susceptible to π-π stacking interactions, a key driving force for self-assembly. In the solid state, these cations can arrange themselves in layered structures, influenced by the nature of the counter-ion.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent bonds, is another significant application. nih.govgoogle.com The positively charged 2,3-dimethylisoquinolin-2-ium cation can form co-crystals with neutral, electron-rich aromatic molecules or with anionic species through a combination of electrostatic interactions, hydrogen bonding, and π-π stacking. nih.gov This allows for the fine-tuning of the physical properties of materials, such as solubility and melting point, which is of particular importance in the pharmaceutical industry. mdpi.commdpi.com

Anion recognition is a fundamental aspect of supramolecular chemistry with applications ranging from sensing to transport across membranes. nih.gov Cationic species are natural candidates for anion receptors due to favorable electrostatic interactions. rsc.org The 2,3-dimethylisoquinolin-2-ium cation can bind anions through a combination of forces.

Beyond simple ion pairing, the extended π-system of the isoquinolinium ring can participate in anion-π interactions. unige.ch This is a non-covalent force between an anion and the electron-deficient surface of an aromatic ring. Studies in this area would involve investigating the binding affinity and selectivity of the 2,3-dimethylisoquinolin-2-ium cation for a variety of anions, such as halides (Cl⁻, Br⁻), oxoanions (NO₃⁻, ClO₄⁻), and more complex organic anions. austinpublishinggroup.comnih.gov The iodide counter-ion in the parent compound provides a starting point for competitive binding studies.

Table 2: Anion Binding Interactions with the 2,3-Dimethylisoquinolin-2-ium Cation
AnionPrimary Interaction ForceSecondary Interaction ForcePotential Application
Cl⁻, Br⁻, I⁻Electrostatic (Ion-Pairing)Anion-π InteractionHalide Sensing
NO₃⁻, ClO₄⁻Electrostatic (Ion-Pairing)C-H···O Hydrogen BondingEnvironmental Monitoring
Carboxylates (e.g., Acetate)Electrostatic (Ion-Pairing)C-H···O Hydrogen BondingBiological Sensing

Applications in Sensors and Organic Electronic Devices

The electronic and optical properties of conjugated organic molecules form the basis for their use in electronic devices. researchgate.net The 2,3-dimethylisoquinolin-2-ium cation, as a stable, π-conjugated organic salt, has potential in these areas.

The ability of the 2,3-dimethylisoquinolin-2-ium cation to interact with various anions can be harnessed for the development of chemical sensors. A common sensing mechanism involves a change in the optical properties of the receptor molecule—such as color (colorimetric sensor) or fluorescence (fluorometric sensor)—upon binding with the target analyte. For example, the binding of a specific anion could perturb the electronic structure of the isoquinolinium π-system, leading to a detectable shift in its absorption or emission spectrum. Materials based on copper iodide have already shown promise as sensors for volatile halogenated compounds, highlighting the potential utility of iodide-containing materials in sensor technology. frontiersin.org

In the realm of organic electronics, materials with extended π-conjugation and stable charge-carrying capabilities are highly sought after. The isoquinolinium scaffold can be incorporated into larger polymeric or oligomeric structures to create materials for devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ionic nature of the compound could also be exploited in the development of organic ionic conductors or as interface layers in photovoltaic cells to improve charge extraction efficiency.

Charge Transfer Properties and Conductivity Mechanisms

Information specifically detailing the charge transfer properties and conductivity mechanisms of this compound is not extensively documented in publicly accessible scientific literature. However, general principles applicable to similar organic iodide salts can be considered.

Organic iodide salts are known to form charge-transfer (CT) complexes with iodine. nih.gov These interactions typically involve the transfer of electron density from a donor molecule to an acceptor molecule, in this case, potentially from the iodide ion or the isoquinolinium ring to an acceptor species. nih.gov The formation of such complexes can be investigated using UV-Vis spectroscopy, where the appearance of new absorption bands, not present in the individual components, indicates complex formation. nih.gov

The association constants (Kc) and molar absorptivity values of these charge-transfer complexes can be determined using methods like the Benesi-Hildebrand equation. nih.gov These parameters provide insights into the stability and strength of the charge-transfer interaction. The stoichiometry of these complexes is often found to be 1:1. nih.gov

The conductivity of organic iodide salts in solution is influenced by factors such as ion mobility, ion pairing, and the viscosity of the solvent. In the solid state, conductivity is generally low but can be influenced by the crystal packing and the presence of defects. For related compounds, the formation of polyiodide species has been shown to enhance ionic conductivity through mechanisms like the Grotthus relay-type mechanism, where charge is transferred through a series of intermolecular interactions.

Due to the lack of specific experimental data for this compound, a detailed data table on its charge transfer properties and conductivity cannot be provided at this time.

Integration into Optical or Electrochemical Sensing Platforms

There is currently no specific information available in the scientific literature detailing the integration of this compound into optical or electrochemical sensing platforms.

However, the broader family of quinoline (B57606) and isoquinoline (B145761) derivatives has been explored for such applications. For instance, certain quinoxaline derivatives have been investigated as components of optical sensors for pH measurements in acidic solutions. nih.gov These sensors can exhibit changes in their photophysical properties, such as color or fluorescence, in response to changes in pH. nih.gov

In the realm of electrochemical sensors, various organic molecules and nanocomposites are utilized to modify electrodes for the detection of specific analytes. frontiersin.orgnih.gov The principle often involves the catalytic oxidation or reduction of the target molecule at the modified electrode surface, leading to a measurable electrical signal. While there are no specific examples involving this compound, its cationic nature and potential for electronic interactions could theoretically be exploited in the design of new sensing platforms.

Without specific research on this compound, a data table detailing its performance in sensing applications cannot be generated.

Role as a Structural Motif in Coordination Chemistry and Metal-Organic Frameworks

The role of the 2,3-Dimethylisoquinolin-2-ium cation as a structural motif in coordination chemistry and metal-organic frameworks (MOFs) is not well-documented in the available scientific literature.

Metal-organic frameworks are porous materials constructed from metal ions or clusters linked by organic ligands. While a vast array of organic molecules has been employed as linkers in MOFs, there is no indication in the current literature that the 2,3-Dimethylisoquinolin-2-ium moiety has been incorporated as a primary building block or a templating agent in the synthesis of MOFs.

Design and Synthesis of Advanced Materials Incorporating the 2,3-Dimethylisoquinolin-2-ium Moiety

Specific examples of the design and synthesis of advanced materials, such as polymers or ionic liquids, incorporating the 2,3-Dimethylisoquinolin-2-ium moiety are not readily found in the scientific literature.

The synthesis of polymers often involves the polymerization of monomers containing specific functional groups. While there is extensive research on the synthesis of various polymers, including those with 1,2,3-triazole units or polyamide structures, there are no reports of polymers that specifically feature the 2,3-Dimethylisoquinolin-2-ium cation as a repeating unit or a pendant group. mdpi.comresearchgate.net

Ionic liquids are salts with low melting points, and their properties can be tuned by modifying the structure of the cation and anion. nih.gov Imidazolium-based ionic liquids are widely studied and have numerous applications. ionike.comfrontiersin.orgmdpi.com While isoquinolinium salts can also form ionic liquids, specific research on ionic liquids based on the 2,3-Dimethylisoquinolin-2-ium cation is not currently available.

The absence of dedicated research in these areas means that a data table of advanced materials based on this specific compound cannot be compiled.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of isoquinolinium salts often involves the alkylation of an isoquinoline (B145761) precursor, which may rely on harsh reagents and multi-step procedures. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes.

Current advanced methods for synthesizing related isoquinoline salts include transition-metal-catalyzed C–H activation and functionalization sequences. acs.orgrsc.org For instance, rhodium(III) and iridium(III) complexes have been used to construct polycyclic isoquinolinium systems at room temperature, showcasing a powerful route that minimizes thermal energy input. acs.org However, these methods often rely on expensive and precious metals.

A primary future goal is to adapt these advanced concepts into more sustainable frameworks. Research could focus on:

Earth-Abundant Metal Catalysis: Investigating the use of first-row transition metals like copper, iron, or nickel to catalyze the C–H activation and cyclization steps. Copper(I) iodide has already been successfully employed in Goldberg-Ullmann-type coupling reactions to produce substituted isoquinoline derivatives. nih.gov

Photoredox and Electrocatalytic Methods: Exploring light- or electricity-driven synthetic protocols. These methods can often proceed under mild conditions without the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry.

Solvent-Free and Green Oxidant Systems: Drawing inspiration from methodologies used for other heterocycles, future syntheses could employ solvent-free reaction conditions or use environmentally friendly oxidants like hydrogen peroxide with a catalytic amount of an iodide source. researchgate.netorganic-chemistry.org

Table 1: Potential Sustainable Synthetic Strategies

Methodology Catalyst/Reagent Potential Advantages Research Focus
C-H Activation Iron (Fe), Copper (Cu) Low cost, low toxicity Ligand design, reaction optimization
Photoredox Catalysis Organic Dyes, Ru/Ir complexes Mild conditions, high selectivity Substrate scope, mechanistic studies
Electrosynthesis Undivided cell setup Avoids chemical reagents for redox Electrode material screening

Exploration of Undiscovered Reactivity Patterns and Derivatizations

The reactivity of the 2,3-Dimethylisoquinolin-2-ium cation is largely defined by the electrophilicity of the isoquinolinium core and the potential reactivity of the two methyl groups. While studies on related systems have shown that the C1 position is susceptible to nucleophilic attack, the specific patterns for this compound remain to be systematically explored. nih.gov

Future investigations should aim to map its reactivity comprehensively:

Nucleophilic Addition Reactions: Systematically reacting the compound with a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles. This could lead to a library of novel 1,2-dihydroisoquinoline (B1215523) structures, which are often challenging to synthesize and stabilize. nih.gov The influence of the C3-methyl group on the regioselectivity of these additions is a key unanswered question.

Asymmetric Catalysis: Developing enantioselective methods for nucleophilic addition, where a chiral catalyst controls the stereochemical outcome. This would provide access to optically active dihydroisoquinoline scaffolds, which are of high value in medicinal chemistry.

Functionalization of Methyl Groups: Exploring the deprotonation and subsequent functionalization of the C2 and C3 methyl groups. These positions could serve as handles for chain extension or for linking the isoquinolinium core to other molecular fragments.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the isoquinolinium ring under various conditions (e.g., reductive, oxidative, thermal) to discover novel rearrangement pathways or ring-opening reactions that could yield unique molecular skeletons.

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, guiding experimental work and saving resources. For 2,3-Dimethylisoquinolin-2-ium iodide, there is a significant opportunity to apply modern computational techniques.

Drawing parallels from studies on related heterocycles like quinolines, Density Functional Theory (DFT) can be a central tool. researchgate.net Future computational projects should include:

Electronic Structure and Spectroscopic Prediction: Calculating the molecular orbitals (e.g., HOMO-LUMO gap) to understand electronic transitions and predict UV-Vis absorption spectra. researchgate.net This is particularly relevant for exploring the compound's potential photophysical properties.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the proposed synthetic and reactivity studies. For example, computational analysis could clarify the mechanism of C-H activation or predict the regioselectivity of nucleophilic attack.

Predicting Properties of Derivatives: Creating virtual libraries of derivatized compounds and calculating their key properties (e.g., redox potential, stability, electronic characteristics) to identify the most promising candidates for synthesis and application.

Intermolecular Interactions: Simulating the interaction of the cation with the iodide anion, solvent molecules, or biological targets. This can provide insights into its behavior in solution and its potential for applications like ion sensing or bioimaging.

Table 2: Key Parameters for Computational Investigation

Computational Method Property to Investigate Purpose
DFT (e.g., B3LYP/6-311+G**) HOMO/LUMO energies, Mulliken charges Predict reactivity, electronic transitions
Time-Dependent DFT (TD-DFT) Excited states, absorption spectra Guide development for optical applications
Transition State Searching Reaction energy barriers Elucidate reaction mechanisms

Integration into Emerging Technologies and Interdisciplinary Research

The unique cationic and aromatic nature of the 2,3-Dimethylisoquinolin-2-ium scaffold makes it a candidate for various material science and technological applications. The intrinsic photophysical properties of many isoquinolinium salts suggest that this compound may be fluorescent, opening avenues for its use in sensing and imaging. rsc.orgnih.gov

Future interdisciplinary research should explore its potential in:

Organic Electronics: Isoquinolinium salts are listed as potential materials for Organic Light-Emitting Diodes (OLEDs). lab-chemicals.com Research could assess the electroluminescent properties of this compound and its derivatives as emitters or host materials in OLED devices.

Energy Storage and Conversion: The iodide salt structure is analogous to components used in electrolytes for dye-sensitized solar cells (DSSCs) and other electrochemical devices. researchgate.net Its potential as an ionic conductor, a redox shuttle component, or a stabilizing agent in next-generation batteries and solar cells warrants investigation.

Fluorescent Probes and Bioimaging: If the compound exhibits favorable fluorescent properties (e.g., high quantum yield, photostability), it could be developed into a probe for sensing specific ions or biomolecules. Its cationic nature might also facilitate interaction with negatively charged structures like DNA or cell membranes, making it a candidate for bioimaging applications. rsc.org

Materials Science: The compound could be incorporated as a monomer or additive into polymers to create new materials with enhanced ionic conductivity, thermal stability, or specific optical properties.

This targeted exploration will require collaboration between synthetic chemists, computational chemists, materials scientists, and physicists to fully realize the technological potential of this promising chemical entity.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethylisoquinolin-2-ium iodide, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:

  • Route Optimization : Start with cyclization of substituted benzaldehydes with methylamine derivatives under acidic conditions. Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Condition Variations : Systematically adjust temperature (e.g., 60–120°C), stoichiometry of methyl iodide (1.2–2.0 equivalents), and reaction time (12–48 hours). Monitor progress via TLC or HPLC.
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Validate purity using 1H^1H-NMR (aromatic proton integration) and mass spectrometry .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm).
    • FT-IR for C=N stretching (~1600 cm⁻¹) and C-I vibrations (~500 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for structure refinement. Resolve disorder in iodide counterions using occupancy refinement and anisotropic displacement parameters. Validate via R-factor (<5%) and residual electron density maps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Waste Management : Collect halogenated waste separately for incineration. Neutralize spills with activated carbon and dispose via hazardous waste protocols.
  • Exposure Mitigation : Avoid inhalation of fine powders; use HEPA filters in glove boxes. Conduct regular air quality monitoring .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound, and what software tools are effective?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Optimize geometry at the B3LYP/6-31G(d) level.
  • Solvent Effects : Apply the PCM model to simulate acetonitrile or DMSO environments. Compare with experimental UV-Vis spectra (λmax ~300–400 nm) to validate transitions.
  • Iodide Interactions : Analyze non-covalent interactions (NCI plots) between the cation and iodide anion to assess lattice stability .

Q. What strategies resolve contradictions in solubility data of iodide-containing compounds under varying conditions?

Methodological Answer:

  • Temperature-Dependent Studies : Measure solubility in acetonitrile (283–333 K) using gravimetric analysis. Fit data to the van’t Hoff equation to calculate ΔsolH and ΔsolS.
  • Co-Solvent Systems : Test binary mixtures (e.g., water/ethanol) to identify solubility maxima via phase diagrams.
  • Validation : Cross-check with IUPAC-NIST solubility databases for analogous quaternary ammonium iodides .

Q. How does structural modification of the isoquinolinium core affect photophysical properties?

Methodological Answer:

  • Substituent Effects : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 4 and 5.
  • Spectroscopic Analysis : Record UV-Vis absorption (200–800 nm) and fluorescence spectra (λex = 350 nm). Correlate Stokes shift with conjugation length.
  • Quantum Yield : Compare with reference dyes (e.g., 3,3’-diethylcyanine iodide) using integrating sphere methods.
  • Mechanistic Insight : Use TD-DFT to model excited-state behavior and charge-transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.